molecular formula C11H14O4 B083403 Ethyl 2-(2-methoxyphenoxy)acetate CAS No. 13078-21-2

Ethyl 2-(2-methoxyphenoxy)acetate

Cat. No.: B083403
CAS No.: 13078-21-2
M. Wt: 210.23 g/mol
InChI Key: BZCGGCRVJFWCIW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is an ester formed from the reaction of 2-methoxyphenol (guaiacol) and ethyl chloroacetate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Safety and Hazards

Ethyl (2-methoxyphenoxy)acetate is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methoxyphenoxy)acetate can be synthesized through the esterification of 2-methoxyphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of ethyl (2-methoxyphenoxy)acetate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Hydrolysis: 2-methoxyphenol and ethyl acetate.

    Oxidation: Corresponding aldehydes or acids.

    Substitution: Nitrated or halogenated derivatives of ethyl (2-methoxyphenoxy)acetate.

Comparison with Similar Compounds

Ethyl 2-(2-methoxyphenoxy)acetate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituent groups.

Properties

IUPAC Name

ethyl 2-(2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCGGCRVJFWCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156737
Record name Ethyl (2-methoxyphenoxy)acetate
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-21-2
Record name Acetic acid, 2-(2-methoxyphenoxy)-, ethyl ester
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Record name Ethyl (2-methoxyphenoxy)acetate
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Record name Ethyl (2-methoxyphenoxy)acetate
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Record name Ethyl (2-methoxyphenoxy)acetate
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Record name Ethyl (2-methoxyphenoxy)acetate
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Synthesis routes and methods

Procedure details

A mixture of 2-methoxyphenol (11.3 g), potassium carbonate (25 g), ethyl bromoacetate (12 ml), and acetone (113 ml) was heated under reflux for 4 hours. After cooling to the room temperature, the mixture was filtered and the solvent was distilled off under reduced pressure from the filtrate. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to give Compound IIbd-a (17 g, 91%) as a pale-yellow oily substance.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
113 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl (2-methoxyphenoxy)acetate in the synthesis of Guaiacylglycerol-β-guaiacyl ether?

A1: Ethyl (2-methoxyphenoxy)acetate plays a crucial role as a key building block in the multi-step synthesis of Guaiacylglycerol-β-guaiacyl ether, a model compound mimicking the arylglycerol-β-aryl ether structure found in lignin []. This compound reacts with benzyl vanillin in a crucial condensation reaction, facilitated by lithium diisopropyl amide, to yield the β-hydroxy ester intermediate. This step is pivotal in achieving a high overall yield of the final Guaiacylglycerol-β-guaiacyl ether.

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